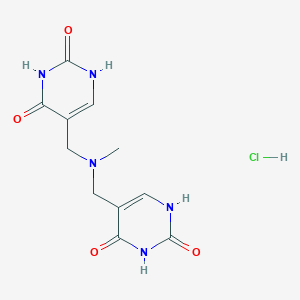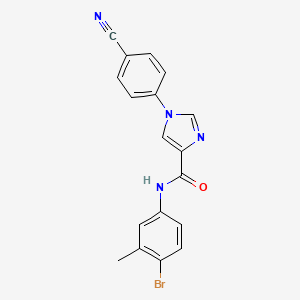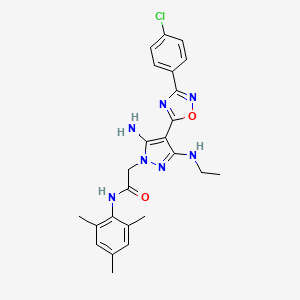
N-(4-(2,4-ジメチルフェニル)チアゾール-2-イル)-3-トシルプロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a 2,4-dimethylphenyl group and a tosylpropanamide moiety
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and structure-activity relationships.
作用機序
Target of Action
The primary targets of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide, are the Nek2 and Hec1 enzymes . These enzymes play crucial roles in cell cycle regulation and mitosis, making them important targets for cancer therapeutics .
Mode of Action
This compound acts as a cell-permeable inhibitor of the Nek2 and Hec1 enzymes . It specifically disrupts the interaction between these two enzymes, leading to changes in cell cycle progression and mitosis .
Biochemical Pathways
The compound affects the Hec1/Nek2 pathway , which is involved in the regulation of the cell cycle and mitosis . By inhibiting this pathway, the compound can disrupt cell division and potentially halt the proliferation of cancer cells .
Result of Action
The compound’s action results in a reduction in the overall levels of Nek2 protein in cells . This leads to a decrease in the proliferation of human breast cancer cells, with a GI50 (concentration required to inhibit growth by 50%) of 10-21 μM . Additionally, the compound activates cytotoxic activity by impairing the spindle assembly checkpoint regulated by the Hec1/Nek2 pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability The compound’s efficacy can also be influenced by the specific cellular environment, including the presence of other proteins and molecules
生化学分析
Biochemical Properties
The biochemical properties of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide are largely determined by the thiazole ring, which is known to contribute significantly to the function of various inhibitors . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Molecular Mechanism
It is assumed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves multiple steps. One common synthetic route starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This intermediate then undergoes a Hantzsch thiazole synthesis by reacting with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine . The final step involves the reaction of this intermediate with tosyl chloride and propanamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
化学反応の分析
Types of Reactions
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with enhanced biological activity.
類似化合物との比較
Similar Compounds
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide: This compound shares a similar thiazole core but differs in its substituents, leading to distinct biological activities.
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide: Another related compound with a benzamide moiety, which may exhibit different pharmacological properties.
Uniqueness
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tosylpropanamide moiety, in particular, may enhance its solubility, stability, and bioactivity compared to other thiazole derivatives.
特性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-7-17(8-5-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-9-6-15(2)12-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBRFDZUDOIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2467650.png)



![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)

![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)
![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)
![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)


![2-(2-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide](/img/structure/B2467668.png)


